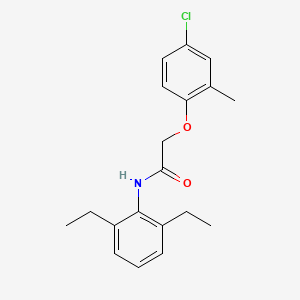

![molecular formula C17H24N2O2 B5649817 (3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5649817.png)

(3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to "(3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine," often involves asymmetric 1,3-dipolar cycloaddition reactions and subsequent modifications. For example, the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related intermediate, is achieved through 1,3-dipolar cycloaddition, followed by reduction and hydrogenation processes (Kotian et al., 2005). This method showcases the complexity and precision required in synthesizing such molecules.

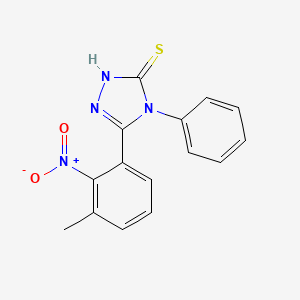

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity and chemical reactivity. X-ray analysis and NMR spectroscopy are commonly used to determine the crystal and molecular structures, providing detailed information on the spatial arrangement of atoms and the stereochemistry of the compound. For instance, the crystal structure of a related compound, 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, was elucidated using X-ray analysis, highlighting its non-planar configuration and potential for interaction with biological targets (Tarımcı et al., 2003).

Chemical Reactions and Properties

Pyrrolidine derivatives can undergo various chemical reactions, significantly influenced by their structure and substituents. For example, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates demonstrates the synthetic versatility of pyrrolidine derivatives, leading to the formation of diverse pyrrolidine and tetrahydroquinoline derivatives (Lu & Shi, 2007). Such reactions are essential for functionalizing the pyrrolidine core and enhancing its chemical diversity.

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development. Understanding the physical properties helps in optimizing the conditions for synthesis, isolation, and application of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and acidity/basicity, are influenced by the pyrrolidine core and the substituents attached to it. The synthesis and structural elucidation of pyrrolidine-2,3-dione derivatives, for example, emphasize the reactivity of the pyrrolidine ring and its potential for further chemical modifications (Nguyen & Dai, 2023). These properties are fundamental in designing molecules with desired biological activities and chemical functionalities.

properties

IUPAC Name |

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-11-3-6-14(7-12(11)2)21-10-17(20)19-8-15(13-4-5-13)16(18)9-19/h3,6-7,13,15-16H,4-5,8-10,18H2,1-2H3/t15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYPWZKQQFXISD-CVEARBPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)N2CC(C(C2)N)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)OCC(=O)N2C[C@@H]([C@H](C2)N)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclobutylcarbonyl)-N-{2-[4-(dimethylamino)phenyl]-1-methylethyl}-4-piperidinecarboxamide](/img/structure/B5649757.png)

![({4-ethyl-5-[1-(isoquinolin-5-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5649761.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5649764.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5649779.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5649784.png)

![2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5649798.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5649805.png)

![[(3R*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5649824.png)